(2R,3S,4S,5R)-2-(7-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
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Overview
Description
The compound (2R,3S,4S,5R)-2-(7-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic molecule with significant potential in various scientific fields. This compound features a unique structure that includes a triazolopyrimidine moiety, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R)-2-(7-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazolopyrimidine ring system, followed by the attachment of the tetrahydrofuran moiety. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the cyclization and functionalization processes.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4S,5R)-2-(7-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol: undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The triazolopyrimidine ring can be reduced under specific conditions to yield different hydrogenated products.
Substitution: The amino group on the triazolopyrimidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the triazolopyrimidine ring, and substituted compounds with various functional groups attached to the amino group.
Scientific Research Applications
(2R,3S,4S,5R)-2-(7-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and cellular processes.
Medicine: Explored for its therapeutic potential, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R,3S,4S,5R)-2-(7-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyrimidine moiety is known to bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction can lead to the modulation of cellular processes, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
(2R,3S,4S,5R)-2-(7-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol: can be compared with other triazolopyrimidine derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a compound of significant interest in scientific research.
Biological Activity
The compound (2R,3S,4S,5R)-2-(7-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol (CAS No. 10299-44-2) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique stereochemistry and is characterized by a tetrahydrofuran ring with multiple functional groups that may contribute to its bioactivity.
Molecular Characteristics
- Molecular Formula : C₉H₁₂N₆O₄
- Molecular Weight : 268.23 g/mol
- Structural Features : The compound contains a triazole-pyrimidine moiety and hydroxymethyl groups that are hypothesized to play significant roles in its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to triazolo-pyrimidines. For instance, derivatives of triazoles have shown promising inhibitory effects against various cancer cell lines. In vitro assays indicate that certain triazolo-pyrimidine derivatives exhibit significant cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB231.
Case Study: Anticancer Activity
In a study evaluating the anti-cancer activity of synthesized compounds, several derivatives were tested for their efficacy against MDA-MB231 cells. The results showed that specific compounds achieved IC50 values as low as 29.1 µM, indicating potent activity against these cancer cells .
Compound Name | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MDA-MB231 | 29.1 |
Compound B | MCF-7 | 15.3 |
Antifungal Activity
The triazole moiety present in the compound is also associated with antifungal properties. Research has indicated that 1,2,4-triazole derivatives are effective against various fungal strains due to their ability to inhibit key enzymes involved in fungal cell wall synthesis.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have demonstrated that modifications to the triazole ring can enhance antifungal activity. Compounds exhibiting different substituents on the triazole ring have been evaluated for their Minimum Inhibitory Concentration (MIC) values against standard fungal strains.
Compound Type | MIC Value (µg/mL) | Activity Level |
---|---|---|
Triazole Derivative A | 0.5 | Outstanding |
Triazole Derivative B | 4 | Excellent |
Triazole Derivative C | 16 | Good |
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. For example, docking studies have suggested that the compound can bind effectively to the active sites of proteins involved in cancer proliferation pathways, such as HER2 .
Key Interactions
- Hydrogen Bonding : Interaction with amino acid residues in target proteins.
- Hydrophobic Interactions : Stabilization of binding through non-polar interactions.
- π-stacking : Contributing to the overall binding affinity through aromatic interactions.
Properties
Molecular Formula |
C9H12N6O4 |
---|---|
Molecular Weight |
268.23 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-2-(7-aminotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C9H12N6O4/c10-7-4-8(12-2-11-7)15(14-13-4)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H2,10,11,12)/t3-,5-,6+,9-/m1/s1 |
InChI Key |
OAUKGFJQZRGECT-FJFJXFQQSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(N=N2)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(N=N2)C3C(C(C(O3)CO)O)O)N |
Origin of Product |
United States |
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